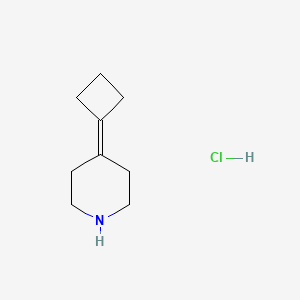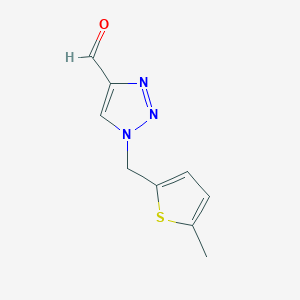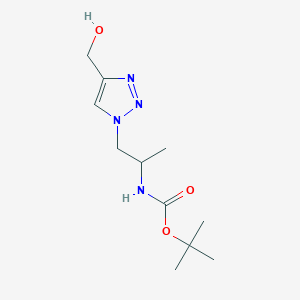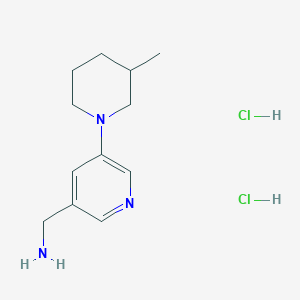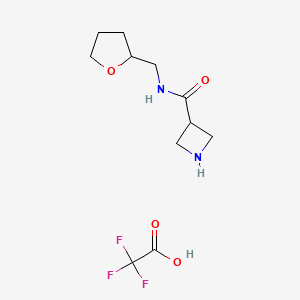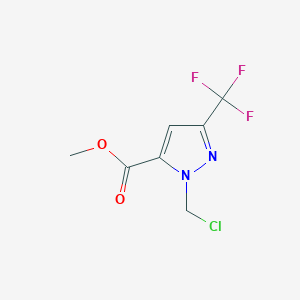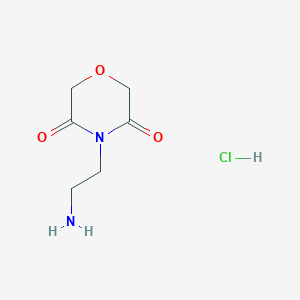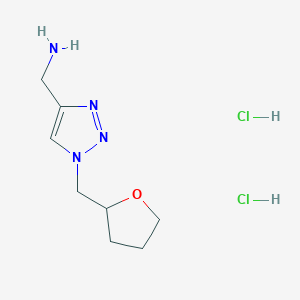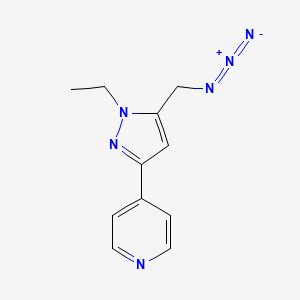
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
The compound “4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring . The azidomethyl group (-CH2N3) is a functional group that contains an azide (-N3), which is known for its high reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The azidomethyl group would add a degree of polarity to the molecule .Chemical Reactions Analysis
The azide group in the azidomethyl substituent is highly reactive and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The pyridine and pyrazole rings might also undergo reactions typical for aromatic systems.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the azide group could make the compound potentially explosive. The aromatic rings would contribute to its stability and might influence its solubility .Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Modulation
Compounds with a structure similar to “4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” have been found to act as GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of CNS disorders, such as anxiety, epilepsy, and insomnia. The azidomethyl group could be leveraged for bioconjugation with CNS-targeting moieties, potentially enhancing the selectivity and efficacy of therapeutic agents.
Cancer Therapeutics
The imidazopyridine core is known to influence cellular pathways crucial for the functioning of cancer cells . The compound could be investigated for its ability to modulate these pathways, offering a new avenue for cancer treatment. Its structural features may allow it to interact with specific enzymes or receptors overexpressed in cancer cells, providing a targeted approach to therapy.
Anti-Inflammatory Applications
Imidazopyridines have been reported to exhibit NSAID-like properties . The compound could be synthesized and tested for its anti-inflammatory potential, possibly leading to new treatments for conditions like arthritis or autoimmune diseases. The azidomethyl group could also be used for attaching to NSAID molecules, potentially creating prodrugs with improved pharmacokinetic profiles.
Antimicrobial and Antiviral Agents
The imidazopyridine derivatives have shown antimicrobial and antiviral activities . Research into the compound could explore its use as a base structure for developing new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance.
Agricultural Chemicals
Imidazopyridines have applications in agriculture, such as treating plant shoots or combating rodents . The compound could be modified to enhance these properties, leading to more effective and possibly safer agricultural chemicals.
Synthetic Methodology Development
The azidomethyl group in the compound provides a functional handle for various chemical reactions, making it a valuable tool in synthetic organic chemistry . It could be used to develop novel synthetic routes or as a building block for complex molecules, contributing to the advancement of synthetic methodologies.
Safety and Hazards
Zukünftige Richtungen
The study of pyridine and pyrazole derivatives is a vibrant field in medicinal chemistry, and new compounds are continually being synthesized and tested for various biological activities . The compound could be of interest in this context, and further studies could reveal its potential applications.
Eigenschaften
IUPAC Name |
4-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-10(8-14-16-12)7-11(15-17)9-3-5-13-6-4-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUOVYGIIICFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



